molecular formula C9H8N2 B098209 Indoline-5-carbonitrile CAS No. 15861-23-1

Indoline-5-carbonitrile

Cat. No.: B098209
CAS No.: 15861-23-1
M. Wt: 144.17 g/mol
InChI Key: KBNWGVBBEPQFIZ-UHFFFAOYSA-N
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Description

Indoline-5-carbonitrile is a heterocyclic organic compound that features an indoline core with a nitrile group attached at the 5-position. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitrile group in this compound enhances its reactivity and potential for various chemical transformations.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used under acidic or basic conditions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indoline-5-carboxylic acid, while reduction can produce indoline-5-amine.

Scientific Research Applications

Indoline-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole-5-carbonitrile: Similar in structure but with an indole core instead of indoline.

    Indoline-2-carbonitrile: Differing by the position of the nitrile group.

    Indole-3-acetonitrile: Another indole derivative with a nitrile group at the 3-position.

Uniqueness:

  • Indoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other indoline and indole derivatives. Its position-specific nitrile group allows for targeted chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNWGVBBEPQFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619891
Record name 2,3-Dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-23-1
Record name 2,3-Dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-5-carbonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-indole-5-carbonitrile (13 g, 0.0542 mol; see step (iii) above) was dissolved in THF (100 mL), to which 1% NaOH was then added. After stirring for 5 h at RT, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over sodium sulfate and solvent was evaporated to provide the sub-title compound as a pale yellow solid. Yield: 8 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-5-carbonitrile
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Indoline-5-carbonitrile
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Indoline-5-carbonitrile

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